Technical Guide: Chemical Properties and Stability of N-Acetyl-(2R)-bornane-10,2-sultam
Technical Guide: Chemical Properties and Stability of N-Acetyl-(2R)-bornane-10,2-sultam
This guide details the chemical properties, stability profile, and experimental utility of N-Acetyl-(2R)-bornane-10,2-sultam (also known as N-acetyl-Oppolzer’s sultam).[1][2] It is designed for researchers requiring high-fidelity stereocontrol in asymmetric synthesis.[1][2]
[1][2]
Executive Summary
N-Acetyl-(2R)-bornane-10,2-sultam is a privileged chiral reagent derived from camphor.[1][2] It serves as the activated N-acyl derivative of Oppolzer’s sultam, a sulfonamide-based auxiliary.[1][2] Unlike oxazolidinones (Evans auxiliaries), the sultam scaffold offers a distinct steric environment due to the rigid bicyclic bornane skeleton and the gem-dimethyl bridge, often providing superior facial discrimination in specific aldol, alkylation, and Diels-Alder reactions.[1][2] Its value lies in its crystallinity (facilitating purification without chromatography) and its non-destructive cleavage , allowing for high recovery rates of the expensive chiral auxiliary.[2]
Molecular Architecture & Physicochemical Profile[3]
The reagent consists of a bornane skeleton fused to a sultam (cyclic sulfonamide) ring.[2] The N-acetyl group is the site of reactivity.[2] The sulfonyl group (
Key Chemical Identifiers[1][2][4][5]
| Property | Detail |
| IUPAC Name | 1-[(2S)-bornane-10,2-sultam]-1-ethanone |
| Common Name | N-Acetyl-(2R)-bornane-10,2-sultam; N-Acetyl-Oppolzer's Sultam |
| CAS Number | 141993-16-0 (N-acetyl derivative); 94594-90-8 (Parent Sultam) |
| Molecular Formula | |
| Molecular Weight | 257.35 g/mol |
| Chirality | Derived from (2R)-bornane-10,2-sultam (D-camphor derivative) |
Physical Properties[1][4]
| Parameter | Specification | Technical Note |
| Physical State | White Crystalline Solid | High crystallinity allows for enrichment of diastereomeric purity via recrystallization (often from EtOH or hexanes).[1][2] |
| Melting Point | 180–185 °C (Parent) | The N-acetyl derivative typically exhibits a distinct melting range, often slightly lower than the parent sultam, but remains a manageable solid at RT.[1][2] |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc | Low solubility in water and cold hexanes (useful for precipitation).[1][2] |
| Optical Rotation | Value typically measured in CHCl₃ ( |
Stability Profile & Handling
The stability of N-Acetyl-(2R)-bornane-10,2-sultam is dictated by the robustness of the sulfonamide bond versus the lability of the N-acyl bond.[1][2]
Thermal Stability
-
Status: High.
-
Mechanism: The bornane skeleton is thermally robust.[1][2] The reagent withstands reflux temperatures in standard organic solvents (THF, Toluene, Dichloromethane) without degradation.[2]
-
Storage: Stable at room temperature for years if kept dry.[1][2] No special cold storage is required, though
C is recommended for long-term archiving to prevent incidental hydrolysis.[1][2]
Hydrolytic Stability
-
Acidic Conditions: Stable. The sulfonamide linkage is resistant to dilute acids.[1][2]
-
Neutral Conditions: Stable. Resistant to atmospheric moisture.[1][2]
-
Basic Conditions (Controlled): The N-acyl bond is activated.[1][2] Weak bases (e.g.,
, DIPEA) are tolerated and used in enolization.[1][2] -
Basic Conditions (Strong/Nucleophilic): Unstable (By Design). The N-acyl bond is susceptible to nucleophilic attack by hydroxide (
), peroxide ( ), or hydrides ( ).[1][2] This lability is the mechanism of auxiliary cleavage .[1][2]
Chemical Compatibility Matrix
| Reagent Class | Compatibility | Interaction Note |
| Strong Lewis Acids ( | Compatible | Essential for chelation-controlled reactions (e.g., Mukaiyama aldol).[1][2] |
| Strong Bases ( | Compatible | Used to generate the enolate at |
| Nucleophiles ( | Reactive | Will cleave the auxiliary.[1][2] Use only when intended. |
Mechanistic Utility: The "Why"
The N-acetyl sultam operates via a chelating or dipole-controlled mechanism.[1][2] Upon enolization (e.g., with Lewis acids like
-
Rigid Scaffold: The bornane skeleton locks the conformation.[1][2]
-
Facial Shielding: The gem-dimethyl bridge blocks the "top" face (Re-face or Si-face depending on enantiomer), forcing the electrophile to approach from the opposite, unhindered face.[1][2]
-
Crystallinity: Unlike oils (common with some oxazolidinones), sultam intermediates often crystallize, allowing researchers to upgrade diastereomeric excess (de) simply by filtration.[1][2]
Diagram: The Sultam Stereocontrol Cycle
Caption: The cyclic workflow of the sultam auxiliary. Note the "Cleavage" step regenerates the Parent Sultam for reuse.[2]
Experimental Protocols
Synthesis of N-Acetyl-(2R)-bornane-10,2-sultam
Use this protocol to generate the reagent from the commercially available parent sultam.[1][2]
Reagents: (2R)-bornane-10,2-sultam (1.0 equiv), Sodium Hydride (NaH, 60% disp., 1.1 equiv), Acetyl Chloride (1.2 equiv), THF (anhydrous).[1][2]
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Deprotonation: Dissolve the parent sultam in anhydrous THF (
). Cool to C. Carefully add NaH portion-wise.[1][2] Stir for 30–60 mins until evolution ceases. -
Acylation: Add Acetyl Chloride dropwise at
C. Allow to warm to Room Temperature (RT) and stir for 2–4 hours. -
Quench & Workup: Quench with saturated
. Extract with EtOAc.[1][2] Wash organics with brine, dry over , and concentrate.[1][2] -
Purification: Recrystallize from Ethanol or Hexanes/EtOAc.
Cleavage and Recovery (Hydrolysis to Carboxylic Acid)
Use this protocol to release the chiral product and recover the auxiliary.
Reagents: Adduct (1.0 equiv), LiOH (2.0 equiv),
-
Reaction: Dissolve the N-acylated adduct in THF/Water. Cool to
C. Add followed by LiOH.[1][2] -
Workup (Crucial for Recovery):
-
Separation: The Parent Sultam and the Chiral Acid are both in the organic layer.[1]
References
-
Oppolzer, W. (1987).[1][2] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron. [1][2]
-
Weismiller, M. C., et al. (1990).[1][2] (-)-D-2,10-Camphorsultam.[1][2][7][8] Organic Syntheses, Coll. Vol. 8, p.76.
-
Sigma-Aldrich. (2024).[1][2][3] Product Specification: N-Acetyl-(2S)-bornane-10,2-sultam.
-
Cayman Chemical. (2024).[1][2] Safety Data Sheet: Camphorsultam Derivatives.
Sources
- 1. (-)-10,2-Camphorsultam | C10H17NO2S | CID 658384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. (2S)-Bornane-10,2-sultam Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole2,2-dioxide , 98% , 107869-45-4 - CookeChem [cookechem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. (-)-10,2-Camphorsultam [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
